molecular formula C13H12N2O2 B098763 Malononitrile, (4-ethoxy-3-methoxybenzylidene)- CAS No. 17229-42-4

Malononitrile, (4-ethoxy-3-methoxybenzylidene)-

Cat. No.: B098763
CAS No.: 17229-42-4
M. Wt: 228.25 g/mol
InChI Key: BHNNTPFLKFAPCD-UHFFFAOYSA-N
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Description

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. This compound is characterized by the presence of a benzylidene group substituted with ethoxy and methoxy groups, along with a malononitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malononitrile. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is usually performed under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- undergoes various types of chemical reactions, including:

    Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes and ketones.

    Substitution Reactions: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Bases: Piperidine, pyridine, and sodium ethoxide are commonly used bases.

    Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents.

    Catalysts: Acidic or basic catalysts can be employed depending on the reaction type.

Major Products Formed

    Knoevenagel Condensation: Formation of substituted alkenes.

    Nucleophilic Substitution: Formation of substituted benzylidene derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Malononitrile, (4-ethoxy-3-methoxybenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, and its benzylidene group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Malononitrile, (4-benzyloxy-3-methoxybenzylidene)-
  • Malononitrile, (4-ethoxybenzylidene)-
  • Malononitrile, (3-benzyloxy-4-methoxybenzylidene)-

Uniqueness

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- is unique due to the specific substitution pattern on the benzylidene group, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups provides a distinct electronic environment that can affect the compound’s chemical behavior and interactions.

Properties

IUPAC Name

2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNNTPFLKFAPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169250
Record name Malononitrile, (4-ethoxy-3-methoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17229-42-4
Record name Malononitrile, (4-ethoxy-3-methoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (4-ethoxy-3-methoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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